4-(2-Cyclohexylethoxy)-N-neopentylaniline
Overview
Description
4-(2-Cyclohexylethoxy)-N-neopentylaniline is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a cyclohexylethoxy group and a neopentyl group attached to an aniline moiety, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of 4-(2-Cyclohexylethoxy)-N-neopentylaniline is the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in mediating protection against oxidative and xenobiotic stresses . It is responsible for the coordinated up-regulation of genes in response to oxidative stress and the regulation of cellular redox conditions .
Mode of Action
This compound interacts with Nrf2, inhibiting its signaling pathway . The compound’s mode of action is primarily through the inhibition of Nrf2 activity, which in turn affects the transcription of major phase II and cytoprotective antioxidant genes .
Biochemical Pathways
The compound’s interaction with Nrf2 affects the antioxidant response element (ARE) pathway . The ARE pathway plays a major role in mediating protection against cellular damage due to oxidative stress and inflammation . By inhibiting Nrf2, this compound disrupts the normal functioning of this pathway, leading to changes in the expression of antioxidant and phase II drug-metabolizing enzymes .
Pharmacokinetics
The compound’s effectiveness as a radiosensitizer suggests it may have good bioavailability .
Result of Action
The inhibition of Nrf2 by this compound results in a decrease in the transcription of antioxidant and phase II drug-metabolizing enzymes . This can lead to increased oxidative stress within cells . In the context of cancer treatment, this compound has been shown to increase the radiosensitivity of several lung cancer cells in vitro and in vivo .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the compound’s ability to inhibit Nrf2 . .
Biochemical Analysis
Biochemical Properties
4-(2-Cyclohexylethoxy)-N-neopentylaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins . By modulating Nrf2 activity, this compound can influence cellular redox balance and oxidative stress responses. Additionally, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the Nrf2 signaling pathway, leading to changes in the expression of genes involved in antioxidant defense and detoxification . Moreover, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting cellular energy production and overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with Nrf2, where it inhibits the binding of Nrf2 to antioxidant response elements (ARE) in the promoter regions of target genes . This inhibition leads to a decrease in the expression of antioxidant proteins and enzymes, thereby modulating the cellular response to oxidative stress. Additionally, this compound can bind to and inhibit specific enzymes, further influencing cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to result in sustained modulation of cellular redox balance and metabolic activity, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance antioxidant defense mechanisms and improve cellular function . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the Nrf2 signaling pathway, which plays a crucial role in cellular antioxidant defense and detoxification . By modulating the activity of enzymes involved in these pathways, this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals, further influencing its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylethoxy)-N-neopentylaniline typically involves the reaction of 4-(2-cyclohexylethoxy)aniline with neopentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the neopentyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexylethoxy)-N-neopentylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF)
Major Products Formed
Oxidation: Quinones, oxidized aniline derivatives
Reduction: Reduced amine derivatives
Substitution: Alkylated or acylated aniline derivatives
Scientific Research Applications
Comparison with Similar Compounds
4-(2-Cyclohexylethoxy)-N-neopentylaniline can be compared with other Nrf2 inhibitors and radiosensitizers:
All-trans retinoic acid (ATRA): Known to reduce Nrf2 activity and enhance the efficacy of chemopreventive agents.
List of Similar Compounds
- IM3829
- Brusatol
- All-trans retinoic acid (ATRA)
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its ability to inhibit the Nrf2 pathway and enhance the effectiveness of radiotherapy highlights its potential as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
4-(2-cyclohexylethoxy)-N-(2,2-dimethylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)15-20-17-9-11-18(12-10-17)21-14-13-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTYCYDONCOHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=C(C=C1)OCCC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199422 | |
Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040693-52-4 | |
Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040693-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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